[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine
Overview
Description
[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
It is known that imidazole, a similar compound, is highly soluble in water and other polar solvents .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biological Activity
The compound 3-(1-ethyl-1H-pyrazol-4-yl)propylamine is a pyrazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structural formula of 3-(1-ethyl-1H-pyrazol-4-yl)propylamine can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
The biological activity of 3-(1-ethyl-1H-pyrazol-4-yl)propylamine is primarily attributed to its interaction with specific enzymes and receptors. The compound may function through:
- Enzyme Inhibition : It can bind to active sites or allosteric sites on enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : The compound may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to 3-(1-ethyl-1H-pyrazol-4-yl)propylamine have shown significant cytotoxic effects against various cancer cell lines.
These findings suggest that the pyrazole moiety is crucial for the observed anticancer activity.
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a screening study involving a library of compounds, several pyrazole derivatives demonstrated potent activity against bacterial strains.
This indicates that 3-(1-ethyl-1H-pyrazol-4-yl)propylamine may serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
In a study conducted by Wei et al., various pyrazole derivatives were synthesized and evaluated for their anticancer properties against A549 lung cancer cells. Among these, a derivative similar to 3-(1-ethyl-1H-pyrazol-4-yl)propylamine showed promising results with an IC50 value of 26 µM, indicating significant growth inhibition .
Case Study 2: Anthelmintic Activity
A recent investigation into the anthelmintic properties of pyrazole derivatives revealed that several compounds, including those related to 3-(1-ethyl-1H-pyrazol-4-yl)propylamine, exhibited potent activity against parasitic worms. Compounds were tested at concentrations of 25 ppm and showed over 50% mortality within 72 hours .
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-12-8-9(7-11-12)5-4-6-10-2/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWNGXLOMIIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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